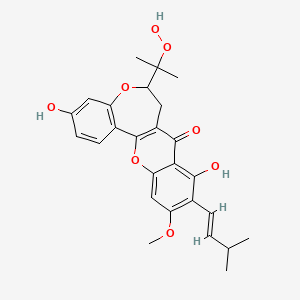

artoindonesianin B

Description

Significance of Prenylated Flavonoids in Natural Product Research

Flavonoids are a widespread group of plant secondary metabolites recognized for their diverse biological activities. researchgate.net The addition of a prenyl group, a five-carbon isoprenoid unit, to the flavonoid skeleton creates a class of compounds known as prenylated flavonoids. researchgate.neteurekaselect.com This structural modification often enhances the lipophilicity of the parent flavonoid, which can lead to increased affinity for biological membranes and improved interactions with protein targets. researchgate.neteurekaselect.com Consequently, prenylated flavonoids frequently exhibit more potent biological effects compared to their non-prenylated counterparts. researchgate.netrsc.org

The prenyl group can be attached at various positions on the flavonoid core and can also undergo further cyclization to form additional rings, leading to a rich structural diversity. eurekaselect.com This structural variety translates into a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netmdpi.com As a result, prenylated flavonoids are a significant area of focus in natural product research, with scientists actively exploring their potential for the development of new therapeutic agents. researchgate.netmdpi.com

Overview of Artocarpus Species as a Source of Bioactive Compounds

The genus Artocarpus, belonging to the Moraceae family, comprises a group of trees and shrubs found predominantly in Southeast Asia. biointerfaceresearch.combenthamopenarchives.com Various species of Artocarpus, including the well-known jackfruit (Artocarpus heterophyllus), have been used for centuries in traditional medicine to treat a range of ailments. biointerfaceresearch.comresearchgate.netresearchgate.net Modern scientific investigations have confirmed that these plants are a rich source of bioactive compounds, particularly phenolic compounds like flavonoids, stilbenoids, and arylbenzofurons. biointerfaceresearch.combenthamopenarchives.comresearchgate.net

The chemical diversity within the Artocarpus genus is remarkable, with numerous species producing a unique array of secondary metabolites. biointerfaceresearch.com These compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. biointerfaceresearch.comresearchgate.netdovepress.com The presence of a multitude of prenylated flavonoids is a characteristic feature of the genus, making Artocarpus species a prime target for the discovery of novel and potent natural products. smujo.idresearchgate.net

Historical Context of Artoindonesianin B Discovery and Initial Characterization

This compound was first isolated from the root of Artocarpus champeden by a team of researchers investigating the chemical constituents of Indonesian plants. acs.orgnih.govitb.ac.id The discovery was part of a broader effort to explore the rich biodiversity of the Indonesian flora for novel bioactive compounds. aip.org The isolation and structure elucidation of this compound were reported in the late 1990s. acs.orgnih.govitb.ac.id

The structure of this compound was determined through a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govitb.ac.id High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula of the compound as C₂₆H₂₈O₈. acs.orgitb.ac.id Detailed analysis of ¹H and ¹³C NMR data, including two-dimensional NMR experiments, allowed for the precise assignment of all proton and carbon signals, revealing its complex, multi-ring structure. acs.orgitb.ac.idacs.org

Upon its discovery, this compound was identified as a new prenylated flavone (B191248), specifically a flavone hydroperoxide. acs.org Its structure was found to be analogous to morusin (B207952) hydroperoxide. acs.org Initial biological screening revealed that this compound exhibited cytotoxic activity against murine leukemia (P-388) cells, indicating its potential as an anticancer agent. acs.orgnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₈ | acs.orgitb.ac.idnih.gov |

| Molecular Weight | 468.5 g/mol | nih.gov |

| IUPAC Name | 6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d] medchemexpress.combenzoxepin-8-one | nih.gov |

| Appearance | Yellow powder | acs.orgitb.ac.id |

| CAS Number | 223386-74-1 | knapsackfamily.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O8 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one |

InChI |

InChI=1S/C26H28O8/c1-13(2)6-8-15-18(31-5)12-20-22(23(15)28)24(29)17-11-21(26(3,4)34-30)32-19-10-14(27)7-9-16(19)25(17)33-20/h6-10,12-13,21,27-28,30H,11H2,1-5H3/b8-6+ |

InChI Key |

UYYZSBJGWJNBMX-SOFGYWHQSA-N |

Isomeric SMILES |

CC(C)/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)OO)OC |

Canonical SMILES |

CC(C)C=CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)OO)OC |

Synonyms |

artoindonesianin B artoindonesianin-B |

Origin of Product |

United States |

Isolation and Purification of Artoindonesianin B from Natural Sources

Plant Material and Origin (Artocarpus champeden root and other Artocarpus species)

Artoindonesianin B was first identified and isolated from the root of Artocarpus champeden Spreng, a plant from the Moraceae family. nih.govacs.org This species, locally known in Indonesia as 'Cempedak', is endemic to the region and has been a primary source for the discovery of numerous related flavonoid compounds. dntb.gov.uaitb.ac.id The genus Artocarpus is a rich reservoir of prenylated phenolics, including flavonoids, stilbenoids, and arylbenzofurans. um.edu.my

Subsequent phytochemical investigations have identified this compound and its isomers in other parts of the plant and in different Artocarpus species. It has been found in the heartwood of A. champeden (often referred to as A. chempeden). researchgate.net Furthermore, advanced analytical techniques like UPLC-Q-TOF-MS/MS have confirmed its presence in the roots of Artocarpus heterophyllus Lam., commonly known as the jackfruit tree. mdpi.com The presence of this compound across different species within the genus highlights its chemotaxonomic significance. smujo.id

Extraction Methodologies for Prenylated Flavones

The isolation of this compound begins with the extraction of dried and powdered plant material. The choice of solvent is critical for efficiently extracting prenylated flavones while minimizing the co-extraction of undesirable compounds.

A common initial step is the defatting of the plant material with a non-polar solvent like n-hexane to remove lipids and waxes. 104.197.3 Following this, the defatted material is extracted with a more polar solvent. Methanol (B129727) (MeOH) is frequently used for the exhaustive extraction of flavonoids from Artocarpus root bark. 104.197.3 Other solvents, including benzene, acetone (B3395972), chloroform (B151607), and ethyl acetate (B1210297), have also been employed, sometimes in sequence, to create crude extracts with varying polarity. um.edu.myasianpubs.org For instance, the initial isolation of this compound from A. champeden root involved extraction with benzene. um.edu.my In other studies, 95% ethanol (B145695) (EtOH) was used to extract compounds from A. heterophyllus roots. mdpi.com

The resulting crude extract is typically a complex mixture. To simplify it for further purification, solvent partitioning is often performed. This involves dissolving the crude extract in a solvent mixture, such as methanol-water, and partitioning it against solvents of increasing polarity, like chloroform and n-butanol (n-BuOH). 104.197.3asianpubs.org This liquid-liquid extraction step separates compounds based on their differential solubility, concentrating the desired prenylated flavones in specific fractions.

Table 1: Examples of Extraction and Partitioning of Artocarpus Species for Flavonoid Isolation

| Artocarpus Species | Plant Part | Initial Extraction Solvent | Partitioning/Fractionation Solvents | Reference |

|---|---|---|---|---|

| A. champeden | Root Bark | Methanol | Benzene | um.edu.my |

| A. nobilis | Root Bark | Methanol | n-Butanol and Water | 104.197.3 |

| A. kemando | Stem Bark | Ethanol | Chloroform | asianpubs.org |

| A. heterophyllus | Roots | 95% Ethanol | EtOH/H₂O gradient on HP-20 resin | mdpi.com |

Chromatographic and Non-Chromatographic Purification Techniques for this compound

Following initial extraction and fractionation, a series of chromatographic techniques are required to isolate this compound to a high degree of purity.

Column chromatography (CC) is the cornerstone of purification for natural products. Silica (B1680970) gel is the most commonly used stationary phase for separating prenylated flavonoids. asianpubs.org The fraction containing this compound is applied to a silica gel column and eluted with a solvent system of gradually increasing polarity, a technique known as gradient elution. Typical solvent systems include gradients of n-hexane-chloroform, followed by chloroform-ethyl acetate. asianpubs.org

Vacuum liquid chromatography (VLC) is a variation that is often used for the initial, rapid fractionation of large amounts of crude extract. unram.ac.id Fractions collected from the column are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compound. unram.ac.id Fractions with similar TLC profiles are combined for further purification. unram.ac.id

In addition to silica gel, Sephadex (a size-exclusion chromatography medium) is also used, particularly for separating compounds with similar polarities but different molecular sizes. researchgate.net For more challenging separations, radial chromatography, a planar form of chromatography, can be employed for repeated purification of enriched fractions. asianpubs.org

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution purification technique often used in the final stages to obtain highly pure compounds. gilson.com It is particularly valuable for separating structurally similar isomers or compounds that co-elute in standard column chromatography. chromatographyonline.com

For the purification of this compound and related flavonoids, reversed-phase columns (e.g., C18) are typically used. scribd.com The separation is achieved using a mobile phase consisting of a mixture of solvents, such as methanol and water, often in an isocratic or gradient elution mode. scribd.comlcms.cz The eluting compounds are detected by a UV detector, and the specific peak corresponding to this compound is collected. lcms.czmdpi.com The collected solution is then evaporated to yield the purified compound.

Table 2: Chromatographic Methods for this compound and Related Flavonoids

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference |

|---|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Stepwise gradient (e.g., Hexane, Chloroform, Ethyl Acetate) | Initial fractionation of crude extract | unram.ac.id |

| Column Chromatography (CC) | Silica Gel | Gradient (e.g., Hexane-CHCl₃, CHCl₃-EtOAc) | Primary purification of fractions | asianpubs.org |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Separation by molecular size | researchgate.net |

| Preparative HPLC (Prep-HPLC) | Reversed-Phase (C18) | Methanol-Water | Final purification to high purity | scribd.com |

While not purification methods in themselves, advanced analytical techniques are crucial for guiding the isolation process. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) allows for the rapid identification of this compound in complex fractions based on its accurate mass and fragmentation pattern. mdpi.com This helps in selectively targeting the correct fractions for large-scale preparative isolation, making the process more efficient. mdpi.com

Throughout the process, the purity of the isolated compound is checked by TLC using multiple eluent systems and by measuring its melting point. unram.ac.id Structural elucidation is finally confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Challenges in Isolation and Strategies for Enhancement

The isolation of this compound is not without its difficulties. Key challenges include:

Low Abundance: Natural products are often present in very low concentrations in the plant material, requiring large amounts of starting material and highly efficient extraction and purification steps. mdpi.com

Structural Complexity: The crude extracts of Artocarpus species are exceptionally complex, containing a multitude of structurally related prenylated flavonoids, which makes their separation challenging. smujo.idchromatographyonline.com

Compound Stability: Flavonoids can be sensitive to factors such as heat, light, and pH, potentially leading to degradation during the lengthy isolation process. mdpi.comchromatographyonline.com

To overcome these challenges, several strategies are employed:

Multi-dimensional Chromatography: A combination of different chromatographic techniques based on different separation principles (e.g., adsorption, size-exclusion, reversed-phase) is essential for resolving complex mixtures. researchgate.netasianpubs.org

Bioassay-Guided Fractionation: Since this compound exhibits cytotoxic activity, bioassays can be used to screen fractions at each stage of purification. researchgate.net This approach ensures that the purification efforts are focused on the fractions containing the active compound, increasing efficiency.

Advanced Analytical Guidance: The use of hyphenated techniques like LC-MS provides rapid feedback on the composition of fractions, guiding the subsequent purification steps and preventing the wasteful processing of non-target fractions. mdpi.com

Advanced Spectroscopic Analysis and Structural Elucidation of Artoindonesianin B

Principles of Spectroscopic Techniques Applied to Artoindonesianin B Structure Determination

The structural elucidation of this compound is a process where different spectroscopic methods provide complementary pieces of information, which, when assembled, reveal the complete molecular architecture. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the structure of organic molecules like this compound. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's magnetic field, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational data. The ¹H NMR spectrum for this compound revealed key signals, including those for a 3-methyl-but-1-enyl group, a methoxyl group, aromatic protons, and a hydrogen-bonded hydroxyl group. acs.org The ¹³C NMR spectrum indicated the presence of 26 distinct carbon atoms, which were further classified into methyl, methoxyl, and carbonyl groups through techniques like Distortionless Enhancement by Polarization Transfer (DEPT). acs.org

Two-dimensional (2D) NMR techniques were essential for assembling the molecular fragments identified in 1D spectra. researchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations (typically over two to three bonds) between protons and carbons. For this compound, HMBC was used to piece together the flavonoid skeleton by showing, for instance, correlations between a vinyl proton and two quaternary carbons in ring A. acs.org

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This experiment identifies protons that are close in space. It was critically used to determine the position of the methoxyl group in ring A by observing the spatial proximity between the methoxyl protons and an aromatic proton (H-8). acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from Hakim et al., 1999) acs.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 164.0 | - |

| 3 | 120.7 | - |

| 4 | 182.0 | - |

| 4a | 104.2 | - |

| 5 | 159.6 | - |

| 6 | 97.4 | - |

| 7 | 164.0 | - |

| 8 | 91.8 | 6.77 (s) |

| 8a | 157.1 | - |

| 1' | 122.0 | - |

| 2' | 130.6 | 8.06 (d, 8.5) |

| 3' | 114.7 | - |

| 4' | 161.4 | - |

| 5' | 115.1 | 6.75 (dd, 8.5, 2.0) |

| 6' | 113.8 | 6.62 (d, 2.0) |

| 1'' | 21.9 | 2.43 (t, 7.5) |

| 2'' | 28.5 | 1.55 (m) |

| 3'' | 75.8 | 3.69 (t, 7.5) |

| 4'' | 25.1 | 1.08 (s) |

| 5'' | 24.9 | 1.08 (s) |

| 1''' | 124.1 | 6.59 (d, 16.0) |

| 2''' | 137.9 | 6.71 (m) |

| 3''' | 30.6 | 2.15 (m) |

| 4''' | 22.4 | 0.95 (d, 6.5) |

| 5''' | 22.4 | 0.95 (d, 6.5) |

| 7-OCH₃ | 55.6 | 3.99 (s) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, high-resolution techniques were particularly important.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS): This "soft" ionization technique was used to determine the precise molecular weight of this compound. The analysis yielded a protonated molecular ion [M+H]⁺ at an m/z of 469.1883. acs.org This high-precision mass measurement allowed for the calculation of its molecular formula, C₂₆H₂₈O₈, which was a critical first step in its identification. acs.org

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Later studies on prenylated flavonoids utilized techniques like Q-TOF-MS to investigate their fragmentation behaviors. mdpi.com While not the primary method for the initial discovery, this technique provides valuable structural information by breaking the molecule apart and analyzing the resulting fragment ions. For this compound, it was identified with a precursor ion [M-H]⁻ at m/z 467.17322 and characteristic fragment ions. mdpi.com This fragmentation pattern helps confirm the presence and location of various structural motifs, such as the prenyl groups. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Measured m/z | Deduced Molecular Formula | Source |

| HRFABMS | Positive | 469.1883 [M+H]⁺ | C₂₆H₂₈O₈ | acs.org |

| Q-TOF-MS | Negative | 467.17322 [M-H]⁻ | C₂₆H₂₈O₈ | mdpi.com |

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. ijrpr.com Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound showed absorption bands that are typical for a flavonoid structure, confirming the presence of:

Hydroxyl groups (-OH) acs.org

A conjugated carbonyl group (C=O) , characteristic of the flavone (B191248) C-ring acs.org

Benzene rings (aromatic C=C bonds) acs.org

This information corroborated the structural framework suggested by other spectroscopic methods. smujo.id

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. mt.com The pattern of absorption is characteristic of the molecule's chromophore, which is the part of the molecule responsible for its color. Flavones and related flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum:

Band I (typically 300–380 nm), associated with the B-ring cinnamoyl system. researchgate.net

Band II (typically 240–280 nm), associated with the A-ring benzoyl system. researchgate.net

The UV spectrum of this compound was reported to be consistent with a flavone structure, confirming the presence of this core chromophore system. acs.org

Comparative Spectroscopic Analysis with Related Prenylated Flavonoids

The structural elucidation of a new natural product is rarely done in isolation. A key step involves the detailed comparison of its spectroscopic data with those of known, structurally related compounds. nih.govacs.org For this compound, its ¹H and ¹³C NMR data were closely compared to other prenylated flavonoids isolated from the Artocarpus genus. researchgate.netsmujo.id

Specifically, the chemical shifts and coupling patterns of the protons in ring A of this compound were found to be very similar to those in artocarpin (B207796) , a well-known flavonoid from the same genus. acs.org This comparison helped to quickly establish the substitution pattern on that part of the molecule. Similarly, comparisons were made with artonin A , which was isolated alongside this compound. acs.orgnih.gov This comparative approach is a powerful tool, as it leverages the extensive existing knowledge of flavonoid chemistry to accelerate and validate the structural assignment of new derivatives. um.edu.mysmujo.id

Chemoinformatics and Computational Approaches in Structure Assignment

While traditional spectroscopic analysis forms the foundation of structure elucidation, chemoinformatics and computational chemistry are increasingly used to refine and confirm proposed structures. frontiersin.org For complex molecules from the Artocarpus genus, structures are often confirmed through a combination of spectroscopic and computational methods. acs.orgnih.gov

These approaches can include:

Prediction of NMR Spectra: Computational software can predict the ¹³C and ¹H NMR spectra for a proposed structure. Comparing this calculated spectrum to the experimental one provides a powerful method for validating or rejecting a structural hypothesis.

Molecular Docking and Dynamics: While often used to study biological activity, molecular modeling can also help in structure assignment. jksus.org For instance, understanding the thermodynamically most stable conformation of a proposed structure can help interpret NOE data.

Database Searching: Chemoinformatic tools allow for rapid searching of chemical databases with experimental data (like molecular formula and key spectral features) to find known compounds or fragments that match, significantly speeding up the identification process. copernicus.orgnumberanalytics.com

In the broader context of the Artocarpus family, computational studies have been applied to related compounds like artoindonesianin Q to assess their properties and interactions, demonstrating the integral role of these in-silico methods in modern natural product chemistry. jksus.orgundip.ac.id

Chemical Synthesis and Derivatization Strategies for Artoindonesianin B

Semi-Synthesis and Chemical Modification of Artoindonesianin B and Related Scaffolds

Derivatization of Hydroxyl Groups (e.g., Acetate (B1210297), Prenyl Ether Derivatives)

The hydroxyl groups on the flavone (B191248) skeleton of this compound are primary targets for chemical modification to produce derivatives with potentially altered physicochemical properties and biological activities. Standard laboratory procedures for acetylation and etherification are readily applicable, though the reactivity of specific hydroxyl groups can be influenced by their position on the flavonoid core.

Acetate Derivatives: Acetylation of phenolic hydroxyls is a common strategy to protect these groups or to create ester prodrugs. The reaction is typically achieved by treating the parent flavonoid with acetic anhydride (B1165640) in the presence of a base. Studies on related Artocarpus flavonoids have successfully employed potassium carbonate as the base, stirring the reaction mixture at room temperature for an extended period. tandfonline.com Alternatively, pyridine (B92270) can be used as both a solvent and a catalyst. mjcce.org.mkmjcce.org.mkunila.ac.id A noteworthy characteristic of many flavones, including likely this compound, is the reduced reactivity of the C-5 hydroxyl group. This hydroxyl group is often chelated through hydrogen bonding with the C-4 carbonyl oxygen, making it resistant to acetylation under standard conditions. tandfonline.com

Prenyl Ether Derivatives: The synthesis of prenyl ether derivatives from phenolic hydroxyl groups introduces another lipophilic moiety to the molecule. This transformation is generally accomplished by reacting the flavonoid with a prenylating agent, such as 3,3-dimethylallyl bromide (prenyl bromide), in a polar aprotic solvent like acetone (B3395972) with a weak base like potassium carbonate. tandfonline.com The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic prenyl bromide. Similar to acetylation, the chelated C-5 hydroxyl group typically remains unreacted. tandfonline.com

| Derivatization Strategy | Typical Reagents and Conditions | Key Observations |

| Acetylation | Acetic anhydride, Potassium carbonate (or Pyridine), Room temperature | Forms acetate esters. The C-5 hydroxyl group is often unreactive due to chelation with the C-4 carbonyl. |

| Prenylation (Ether) | 3,3-Dimethylallyl bromide, Potassium carbonate, Acetone, 0°C to Room temperature | Forms prenyl ethers. The C-5 hydroxyl group typically does not react. |

Functionalization of the Flavone Skeleton

Functionalization of the flavone skeleton of this compound extends beyond simple hydroxyl derivatization and includes modifications of the core structure and its existing side chains. The prenyl groups themselves are key sites for further chemical transformation, offering a route to a wide array of structural analogs. nih.govkyoto-u.ac.jp

The introduction of prenyl groups (prenylation) is a critical functionalization step in the biosynthesis and synthetic construction of these molecules. rsc.orgnih.govmdpi.com Once installed, these side chains can undergo further modifications:

Cyclization: The prenyl side chains can be induced to cyclize with adjacent hydroxyl groups to form additional heterocyclic rings, such as pyran or furan (B31954) rings. This is a common motif in natural Artocarpus flavonoids. Such reactions can be promoted under acidic conditions, for example, using trifluoroacetic acid (TFA), or through oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Oxidation and Hydroxylation: The double bond within the prenyl moiety is susceptible to oxidation, leading to the formation of epoxides, diols, or other oxygenated derivatives. These modifications significantly increase the structural diversity and can modulate the biological activity of the parent compound. nih.govmdpi.com

These transformations allow chemists to explore a wider chemical space around the core this compound structure, creating derivatives that mimic or diverge from other naturally occurring flavonoids.

Development of Synthetic Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR studies systematically investigate how specific structural features of a molecule contribute to its biological activity, providing a rational basis for designing more potent and selective therapeutic agents. By creating a library of related compounds and evaluating their effects in biological assays, researchers can identify the key pharmacophores responsible for the desired activity.

A clear example of this approach is seen in studies on other flavonoids isolated from Artocarpus species. In one study, cudraflavone A, cycloartocarpin, and artocarpin (B207796) were isolated and subsequently derivatized to their corresponding acetate and prenyl ether analogs. tandfonline.com These synthetic derivatives were then tested alongside the parent natural products for their ability to inhibit the growth of Propionibacterium acnes. The results were a significant SAR finding: the newly synthesized acetate and prenyl ether derivatives possessed almost negligible activity compared to their parent molecules. tandfonline.com This suggests that the free phenolic hydroxyl groups are essential for the observed anti-acne activity.

Similarly, SAR studies on various Artocarpus flavonoids have highlighted the critical role of prenyl groups in conferring cytotoxicity against cancer cell lines. benthamdirect.comnih.gov The number and position of these lipophilic side chains can dramatically influence a compound's ability to interact with cellular targets and traverse biological membranes. nih.govtandfonline.com These insights are invaluable for guiding the design of new anticancer agents based on the this compound scaffold.

| Compound | Structural Modification | Biological Activity (Anti-Acne) | SAR Conclusion |

| Artocarpin (Parent) | - | Significant (MIC = 0.25 µg/mL) | Free hydroxyl groups are likely essential for activity. |

| Artocarpin Diacetate | Acetylation of 2'-OH and 4'-OH | Negligible activity | Masking hydroxyls as acetates abolishes activity. |

| 2',4'-di-O-prenyl Artocarpin | Prenylation of 2'-OH and 4'-OH | Negligible activity | Masking hydroxyls as prenyl ethers abolishes activity. |

Data derived from studies on related Artocarpus flavonoids as a model for SAR. tandfonline.com

Biosynthetic Pathways and Precursor Studies of Artoindonesianin B

General Biosynthesis of Prenylated Flavonoids in Artocarpus Species

The biosynthesis of prenylated flavonoids, such as artoindonesianin B, in plants of the Artocarpus genus is a complex process that originates from primary metabolic pathways. The foundational structure of these compounds, the C6-C3-C6 flavonoid skeleton, is derived from two main biosynthetic routes: the shikimate/phenylpropanoid pathway and the malonate pathway. mdpi.comsemanticscholar.orgjapsonline.com

The process begins with the amino acid L-phenylalanine, which is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). semanticscholar.orgjapsonline.com A series of enzymatic reactions involving cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) then transforms cinnamic acid into p-coumaroyl-CoA. semanticscholar.orgjapsonline.comnih.gov This molecule serves as a key intermediate, marking the end of the general phenylpropanoid pathway and the entry point into flavonoid synthesis. nih.gov

The first committed step in the flavonoid pathway is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, which are supplied by the malonate pathway. nih.govmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), a pivotal gatekeeper enzyme, resulting in the formation of a chalcone backbone (naringenin chalcone). semanticscholar.orgnih.gov This chalcone can then be isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756) (naringenin), which acts as a precursor for various other flavonoid classes, including flavones, flavonols, and isoflavones. semanticscholar.orgjapsonline.com

A distinguishing feature of secondary metabolites in the Artocarpus genus is the extensive prenylation of the flavonoid core. semanticscholar.orgresearchgate.net This process involves the enzymatic attachment of one or more prenyl groups, typically a C5 dimethylallyl moiety, to the flavonoid skeleton. mdpi.com The prenyl group donor is dimethylallyl diphosphate (B83284) (DMAPP), an active isoprenoid molecule. mdpi.com This addition of lipophilic prenyl chains significantly increases the structural diversity and biological activity of the resulting compounds. mdpi.comnih.gov

Proposed Enzymatic Steps and Precursor Incorporation

The biosynthesis of this compound, a complex oxepinoflavone, is believed to follow the general flavonoid pathway before undergoing specific modification and cyclization steps. researchgate.netum.edu.my The initial enzymatic steps are conserved and include the actions of PAL, C4H, 4CL, and CHS to produce the foundational chalcone structure. nih.govmdpi.com

Research suggests that simple, non-prenylated flavonoids serve as the precursors for the more complex derivatives found in Artocarpus. researchgate.net Specifically, a 3-prenylflavone is considered the immediate precursor for the diversification of flavonoids in this genus, leading to oxepinoflavones, pyranoflavones, and dihydrobenzoxanthones. researchgate.netum.edu.my

The proposed pathway for this compound is as follows:

Formation of a Flavone (B191248) Core: A basic flavone skeleton with a 2',4'-dihydroxy substitution pattern on the B-ring is synthesized. Compounds like artocarpetin, which possess this feature, are found in Artocarpus and are thought to be precursors. researchgate.net

C-3 Prenylation: A key step is the attachment of a prenyl group from DMAPP to the C-3 position of the flavone core. This reaction is catalyzed by a specific flavonoid prenyltransferase (PT). mdpi.comresearchgate.net

Oxidative Cyclization: this compound possesses a distinctive oxepine ring. This structure is proposed to form via an oxidative cyclization of the C-3 prenyl group with the hydroxyl group at the C-2' position of the B-ring. researchgate.netum.edu.my

Further Modifications: Additional modifications, such as the attachment of another prenyl group to the A-ring and subsequent oxidations, lead to the final structure of this compound, which was first isolated from the root of Artocarpus champeden. researchgate.netacs.orgnih.gov

This sequence highlights prenyltransferases as crucial enzymes that direct the biosynthesis towards the unique chemical scaffolds characteristic of Artocarpus flavonoids.

Genetic and Molecular Aspects of Prenylation in Plant Metabolism

The enzymatic reactions in flavonoid biosynthesis are directly controlled at the genetic level. In Artocarpus, genes encoding key enzymes of the flavonoid pathway have been identified and studied. For instance, cDNAs for chalcone synthase (AaCHS) and dihydroflavonol 4-reductase (AaDFR) have been isolated from Artocarpus altilis. nih.govresearchgate.netnih.gov Studies have shown a strong positive correlation between the transcript levels of the AaCHS gene and the accumulation of total flavonoids, confirming its role as a critical control point in the pathway. nih.govnih.gov

The most significant enzymes for the biosynthesis of this compound and related compounds are the flavonoid prenyltransferases (PTs). nih.gov These enzymes catalyze the Friedel–Crafts alkylation of the flavonoid skeleton and are often responsible for the region- and stereospecificity of the prenyl group attachment. mdpi.comnih.gov

A notable example is the flavonoid prenyltransferase AhPT1, isolated from Artocarpus heterophyllus. nih.gov Research on AhPT1 has revealed several key characteristics of these enzymes:

Substrate Specificity: PTs often exhibit strict substrate specificity. nih.govoup.com

Cofactor Requirement: Their catalytic activity typically requires a divalent metal ion, with Mg²⁺ being common. nih.govnih.govgoogle.com

Catalytic Mechanism: Site-directed mutagenesis studies on AhPT1 have identified specific amino acid residues (e.g., Asn166, Asp170, Asp305) within the active site that are critical for substrate binding and the prenylation reaction. nih.gov

Metal-Induced Specificity: Interestingly, the substrate and regiospecificity of AhPT1 can be altered by the metal cofactor. While it catalyzes C-6 prenylation of genistein (B1671435) with Mg²⁺, using Mn²⁺ shifts its activity to C-5 prenylation of 6-hydroxyflavone, demonstrating a remarkable catalytic flexibility. nih.gov

These molecular insights into prenyltransferases are fundamental to understanding how the vast structural diversity of flavonoids in Artocarpus is generated.

Chemo-Taxonomic Significance of this compound in Artocarpus Genus

The genus Artocarpus is exceptionally rich in prenylated flavonoids, with over 300 such compounds identified. semanticscholar.org The structural complexity and diversity of these molecules, including flavones, chalcones, stilbenes, and arylbenzofurans, provide a detailed chemical fingerprint for different species within the genus. researchgate.netsmujo.idresearchgate.net

This compound belongs to the oxepinoflavone class, a type of flavonoid derivative that, along with pyranoflavones and dihydrobenzoxanthones, is highly characteristic of the Artocarpus genus. researchgate.netmdpi.com The presence, absence, and relative abundance of these specific and often unique chemical structures serve as powerful chemotaxonomic markers. researchgate.netresearchgate.net

For example, this compound was first discovered in Artocarpus champeden. acs.orgnih.gov The co-occurrence of related compounds, such as artoindonesianin A in the same species, or other derivatives like artoindonesianin C and J in different Artocarpus species (A. scortechinii and A. bracteata, respectively), helps to build a chemical profile that can be used to classify and differentiate these closely related plants. um.edu.mysmujo.id The biogenetically related stilbene (B7821643) and 2-arylbenzofuran derivatives also contribute to these chemotaxonomic distinctions. researchgate.netresearchgate.net Therefore, this compound and its structural relatives are not just products of plant metabolism but also key indicators of phylogenetic relationships within the Artocarpus genus.

Data Tables

Table 1: Key Enzymes and Genes in the Biosynthesis of Prenylated Flavonoids in Artocarpus

| Enzyme | Abbreviation | Function | Gene Example (Species) |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. semanticscholar.orgjapsonline.com | - |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. semanticscholar.orgjapsonline.com | - |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. semanticscholar.orgjapsonline.com | - |

| Chalcone Synthase | CHS | Catalyzes the first committed step; condenses p-coumaroyl-CoA with 3x malonyl-CoA to form chalcone. nih.govmdpi.com | AaCHS (Artocarpus altilis) nih.govresearchgate.net |

| Chalcone Isomerase | CHI | Isomerizes chalcone to a flavanone core structure. semanticscholar.org | - |

| Dihydroflavonol 4-Reductase | DFR | Key enzyme in the downstream pathway leading to anthocyanins. mdpi.com | AaDFR (Artocarpus altilis) researchgate.netnih.gov |

| Flavonoid Prenyltransferase | PT | Transfers a prenyl group (from DMAPP) to the flavonoid skeleton. mdpi.comnih.gov | AhPT1 (Artocarpus heterophyllus) nih.gov |

Biological Activities and Mechanistic Investigations of Artoindonesianin B

In Vitro Cytotoxicity Studies and Cellular Mechanisms

The primary area of investigation for artoindonesianin B has been its ability to inhibit the growth of cancer cells in laboratory settings. These studies provide foundational knowledge on its cytotoxic potential and the cellular processes it may influence.

This compound has demonstrated notable cytotoxic activity against the murine leukemia P-388 cell line. Seminal studies identifying this compound confirmed its biological activity, showing that it could inhibit the proliferation of these cancer cells. Along with its closely related counterpart, artoindonesianin A, which was isolated from the same source, this compound was highlighted for its cytotoxic efficacy in these non-human cancer cells. This initial screening is a critical step in identifying natural compounds with potential for further investigation. While its activity has been confirmed, detailed quantitative data, such as specific IC₅₀ values from comparative studies, remain to be fully characterized in widely available literature.

| Compound | Source Organism | Tested Cell Line | Observed Biological Activity |

|---|---|---|---|

| This compound | Artocarpus champeden | Murine Leukemia (P-388) | Cytotoxic |

| Artoindonesianin L | Artocarpus rotunda | Murine Leukemia (P-388) | Significant Cytotoxicity nih.gov |

| Artoindonesianin P | Artocarpus lanceifolius | Murine Leukemia (P-388) | Significant Cytotoxicity nih.gov |

While the cytotoxic activity of this compound is established, the specific molecular mechanism by which it induces cell death has not been fully elucidated. However, research on structurally similar flavonoids isolated from the Artocarpus genus, such as artonin E, provides significant insight into potential pathways. mdpi.com These related compounds are known to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. swu.ac.th

The primary mechanisms of apoptosis induction by these related flavonoids often involve two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress. It involves the regulation of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). mdpi.comnih.gov Activation of this pathway leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of executioner caspases (e.g., caspase-7), which dismantle the cell. mdpi.comswu.ac.th

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals that bind to death receptors on the cell surface. This binding leads to the activation of initiator caspases, such as caspase-8, which in turn can activate the executioner caspases to induce apoptosis. swu.ac.thmdpi.com

Studies on artonin E have shown it can increase the expression of the pro-apoptotic protein Bax while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.com It also activates caspase-7 and induces the cleavage of PARP, a protein involved in DNA repair, which is a hallmark of apoptosis. mdpi.com Although these findings relate to a different compound, they suggest a plausible mechanism for this compound that warrants direct investigation.

The focus of published research on this compound's cytotoxicity has been on the murine leukemia P-388 cell line. mdpi.com This cell line is a standard and widely used model in the preliminary screening of compounds for anticancer activity. The consistent finding of cytotoxicity against P-388 cells by this compound and other related flavones from the Artocarpus genus, such as artoindonesianin L and artoindonesianin P, underscores the potential of this structural class of compounds. nih.govnih.gov These non-human, non-clinical studies are fundamental for establishing a scientific basis before any further, more complex investigations can be considered.

Enzyme Inhibition Studies and Molecular Targets

Beyond direct cytotoxicity, flavonoids are often investigated for their ability to inhibit specific enzymes involved in disease pathology. For this compound, while direct studies are limited, research on related compounds and extracts from the Artocarpus genus points toward potential molecular targets.

Lipoxygenases (LOX) are enzymes that play a key role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The inhibition of 5-lipoxygenase (5-LOX) is therefore a significant target for anti-inflammatory therapies. nih.govnih.gov

Specific research on the lipoxygenase inhibitory activity of this compound is not extensively documented. However, compelling evidence from related compounds suggests this is a promising area of study. Notably, artonin E, another prenylated flavone (B191248) from Artocarpus, has been identified as a potent inhibitor of arachidonate (B1239269) 5-lipoxygenase. researchgate.net Furthermore, other compounds isolated from Artocarpus communis have been shown to be highly selective and potent inhibitors of 5-lipoxygenase. nih.gov The mechanism of inhibition by flavonoids can vary, but they often act as antioxidants or by chelating the non-heme iron essential for the enzyme's catalytic activity. The precise kinetic mechanism (e.g., competitive, non-competitive) for compounds from this genus requires further specific investigation.

| Compound/Extract Source | Target Enzyme | Reported Activity |

|---|---|---|

| Artonin E | Arachidonate 5-Lipoxygenase | Potent Inhibitor researchgate.net |

| Artocarpus communis extract | 5-Lipoxygenase | Selective and Strong Inhibition nih.gov |

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia. cabidigitallibrary.orgnih.gov While synthetic inhibitors exist, there is significant interest in identifying potent inhibitors from natural sources. ipb.ac.id

Direct studies on this compound's effect on α-glucosidase have not been reported. However, comparative studies on extracts from the same genus have shown positive results. An extract from Artocarpus heterophyllus was among several Indonesian plants found to inhibit α-glucosidase more effectively than the standard drug acarbose (B1664774) in an in vitro assay. researchgate.net This finding indicates that compounds within the Artocarpus genus possess the structural features necessary for α-glucosidase inhibition. Flavonoids, in general, are a well-known class of α-glucosidase inhibitors, though their efficacy and mechanism (competitive, non-competitive, or uncompetitive) can vary significantly based on their specific structure, such as the number and position of hydroxyl groups. nih.gov The potential of this compound as an α-glucosidase inhibitor remains an open question for future research.

Tyrosinase Inhibitory Potential

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. The inhibition of this enzyme is a primary focus for the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening purposes. Flavonoids isolated from the Artocarpus genus have been a significant source of interest for their tyrosinase inhibitory effects.

While numerous compounds from Artocarpus species have been evaluated for their anti-tyrosinase activity, specific inhibitory data for this compound is not extensively detailed in the available research. However, studies on analogous compounds from the same genus provide insight into the potential of this class of molecules. For instance, other prenylated flavonoids isolated from Artocarpus species have demonstrated potent inhibitory effects on mushroom tyrosinase. The inhibitory mechanism of these flavonoids is often attributed to their structural similarity to the natural substrate, L-DOPA, allowing them to bind to the enzyme's active site. The specific inhibitory concentration (IC₅₀) values for related compounds vary widely, indicating that small structural modifications can significantly impact activity. For example, maingayone D, another compound from Horsfieldia motleyi, showed an IC₅₀ value of 38 µM against mushroom tyrosinase. rsu.ac.th

Table 1: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound/Extract | Source Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Maingayone D | Horsfieldia motleyi | 38 | rsu.ac.th |

| Kojic Acid (Control) | - | 59 | rsu.ac.th |

| Horsfieldone A | Horsfieldia motleyi | 294 | rsu.ac.th |

| Piperine | Piper nigrum | 526 | rsu.ac.th |

| This compound | Artocarpus champeden | Data not available |

This table presents data for related and reference compounds to provide context due to the absence of specific data for this compound.

Antioxidant Activity Evaluation

The antioxidant properties of natural compounds are of significant interest due to their potential to mitigate oxidative stress, which is implicated in numerous disease processes. Flavonoids, including this compound, are well-regarded for their antioxidant capabilities.

Free Radical Scavenging Assays (e.g., DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging activity of compounds. In this assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. While extracts from various Artocarpus species have shown potent DPPH scavenging activity, specific IC₅₀ values for purified this compound are not prominently reported. acgpubs.orgsmujo.id For context, luteolin, a flavonoid isolated from Artocarpus scortechinii, demonstrated a strong DPPH radical scavenging ability with an IC₅₀ value of 9.51 µM. acgpubs.org The activity of flavonoids in this assay is a strong indicator of their potential to act as primary antioxidants.

Table 2: DPPH Radical Scavenging Activity of Selected Flavonoids

| Compound | Source Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Luteolin | Artocarpus scortechinii | 9.51 | acgpubs.org |

| This compound | Artocarpus champeden | Data not available |

This table includes data for a related flavonoid to illustrate the antioxidant potential within this chemical class, as specific data for this compound is not available.

Other Investigated Biological Activities (non-clinical, mechanistic)

Beyond tyrosinase inhibition and antioxidant effects, flavonoids from the Artocarpus genus have been explored for a range of other biological activities in preclinical research models.

Antimicrobial Properties in Research Models

The potential of natural products to serve as antimicrobial agents is a vital area of research. Flavonoids from Artocarpus have been tested against various pathogenic microbes. For example, the compound artocarpin (B207796) has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with a minimum inhibitory concentration (MIC) value of 62.5 µg/mL, and against Pseudomonas aeruginosa with an MIC of 250 µg/mL. nih.gov While these findings highlight the antimicrobial potential within this class of compounds, specific studies detailing the antimicrobial spectrum and MIC values for this compound are lacking. The mechanism of action for antimicrobial flavonoids can involve the disruption of microbial membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

Antimalarial Activity in Parasitic Models

Malaria remains a significant global health issue, and the search for new antimalarial agents is ongoing. Compounds isolated from Artocarpus plants have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Several related compounds, such as artonin E, cycloartobiloxanthone, and artocarpin, have been reported to exhibit activity against P. falciparum. unila.ac.id Furthermore, other compounds from the genus, including heteroflavanone C, have shown very high antimalarial activity with an IC₅₀ value of 0.001 µM. researchgate.net Although a number of artoindonesianin derivatives have been tested, specific data on the anti-plasmodial activity of this compound is not available in the reviewed literature. researchgate.net The proposed mechanism for some flavonoids involves the inhibition of heme polymerization, a critical process in the parasite's lifecycle.

Table 3: Antimalarial Activity of Compounds from Artocarpus Genus

| Compound | Source Organism | IC₅₀ Value (µM) against P. falciparum | Reference |

|---|---|---|---|

| Heteroflavanone C | Artocarpus champeden | 0.001 | researchgate.net |

| Artonin M | Artocarpus kemando | 0.000597 (converted from 0.3 µg/mL) | unila.ac.id |

| Engeletin | Artocarpus scortechinii | 33.1 | researchgate.net |

| This compound | Artocarpus champeden | Data not available |

This table presents data for related compounds to illustrate the antimalarial potential of flavonoids from the Artocarpus genus, as specific data for this compound is not available.

Modulation of Specific Biochemical Pathways (e.g., AMPK activation, glucose uptake in rat models)

While direct experimental evidence detailing the effects of this compound on AMP-activated protein kinase (AMPK) activation and glucose uptake in rat models is not extensively documented in current literature, the broader class of flavonoids, particularly those from the Artocarpus genus, has shown activity in these areas. AMPK is a crucial cellular energy sensor that plays a significant role in metabolic homeostasis, making it a therapeutic target for metabolic diseases like type-2 diabetes. nih.gov Natural products, including flavonoids, are known to be potential activators of AMPK. nih.gov

For instance, two other isoprenylated flavones, artelasticin and its structural isomer, isolated from an Artocarpus species, were found to cause robust AMPK activation at low micromolar concentrations in mouse embryo fibroblasts. researchgate.net This activation was associated with an increased intracellular AMP:ATP ratio. researchgate.net The activation of AMPK in skeletal muscle is known to increase glucose uptake and enhance glucose metabolism, which helps in reducing hyperglycemia. mdpi.com

Studies on other flavonoids have utilized various rat models to investigate glucose metabolism. Models such as the Zucker Diabetic Fatty (ZDF) rat, which is deficient in the leptin receptor, and high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rats are commonly used to mimic the pathology of type 2 diabetes. semanticscholar.org In such models, flavonoids like rutin (B1680289) have been shown to influence glucose uptake in the soleus muscle. semanticscholar.org Given the structural similarities among prenylated flavonoids, it is plausible that this compound could exert similar effects, though specific studies are required to confirm its direct impact on AMPK signaling and glucose transport in vivo.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The biological activity of this compound and related prenylated flavonoids is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate the specific molecular features responsible for their therapeutic effects. Key areas of investigation include the role of prenyl groups, the pattern of hydroxylation, and modifications of the core flavonoid skeleton.

Impact of Prenyl Substituents on Activity

The presence and position of prenyl (isoprenoid) side chains are critical determinants of the biological activity of flavonoids. Prenylation generally increases the lipophilicity of the flavonoid molecule, which can lead to a greater affinity for biological membranes and improved interaction with target proteins. mdpi.com This modification has been shown to enhance various biological activities, including antimicrobial and anticancer effects. nih.gov

In the context of flavonoids from the Artocarpus genus, the prenyl sidechain at the C-3 position has been specifically implicated in elevating antitumor activity. mdpi.com For example, artoindonesianin A and B, both prenylated flavones, exhibited cytotoxic activity against murine leukemia (P-388) cells. nih.gov Similarly, artoindonesianin P and other related compounds showed significant cytotoxicity against the same cell line. researchgate.netnih.gov Conversely, structural modifications involving the cyclization of a prenyl group can sometimes lead to a decrease in other activities, such as antioxidant potency. aip.org

Table 1: Influence of Prenylation on Cytotoxic Activity of Selected Flavonoids

| Compound | Prenylation Feature | Reported Biological Activity |

| Artoindonesianin A | Prenylated flavone | Cytotoxic against P-388 leukemia cells nih.gov |

| This compound | Prenylated flavone | Cytotoxic against P-388 leukemia cells nih.gov |

| Artoindonesianin P | Prenylated flavone | Cytotoxic against P-388 leukemia cells researchgate.netnih.gov |

| Artonin E | Prenyl sidechain at C-3 | High cytotoxic activity against P-388 leukemia cells mdpi.com |

Role of Hydroxylation Patterns and Ring B Modifications

The number and location of hydroxyl (-OH) groups on the flavonoid skeleton significantly influence their biological properties, including antioxidant activity. nih.govscienceopen.com For flavonoids from Indonesian Artocarpus species, specific hydroxylation patterns have been associated with strong antioxidant potency. aip.org

Key structural features for high antioxidant activity against DPPH radicals include the presence of a hydroxyl group at the C-7 position on the A-ring and hydroxyl groups at the C-2' and C-4' positions on the B-ring. aip.org The B-ring hydroxylation pattern is a major determinant of the antioxidant capacity of flavonoids. nih.gov The enzymes that catalyze the hydroxylation of the B-ring, such as flavonoid 3'-hydroxylase (F3'H), are key to establishing this pattern. nih.govresearchgate.net The specific arrangement of hydroxyl groups on this compound and its analogs would therefore be expected to be a primary factor in their antioxidant potential and other related biological effects.

Conformation-Activity Correlations

A crucial feature for the antioxidant activity of many Artocarpus flavonoids is the presence of a double bond between the C-2 and C-3 positions of the C-ring. aip.org This C2-C3 double bond contributes to the planarity of the molecule, which can facilitate electron delocalization, a key factor in radical scavenging. The planarity can enhance the stability of the flavonoid radical formed after donating a hydrogen atom, thus increasing its antioxidant efficiency. Therefore, the conformational characteristics imparted by features like the C2-C3 double bond, combined with the spatial arrangement of prenyl and hydroxyl substituents, are vital for the biological activity of this compound.

Analytical Methodologies for Research on Artoindonesianin B

Quantitative and Qualitative Analytical Techniques

The analysis of artoindonesianin B and related flavonoids involves both qualitative and quantitative approaches to determine their presence, structure, and concentration in complex mixtures such as plant extracts.

Qualitative Analysis: Qualitative screening is the first step to identify the presence of flavonoids and other phytochemicals in a sample. journalajrb.comajrconline.org For Artocarpus extracts, techniques like Thin Layer Chromatography (TLC) and, more powerfully, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are used to identify the major compounds present. nih.gov A pivotal method for the qualitative characterization of prenylated flavonoids (PFs), including this compound, in Artocarpus plants is the use of Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). mdpi.com This technique allows for the rapid identification of compounds based on their accurate molecular mass and fragmentation patterns. mdpi.com The identification process involves obtaining an accurate molecular mass from the high-resolution Q-TOF-MS, determining the molecular formula, and then differentiating the compound by analyzing its specific product ions and fragmentation pathways. mdpi.com

Quantitative Analysis: Quantitative analysis determines the concentration of specific compounds within a sample. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for quantifying known compounds by normalizing the peak area against a reference standard. mdpi.com For a broader range of compounds, including flavonoids, High-Performance Liquid Chromatography coupled with Linear Ion Trap Quadrupole Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap MS) has been validated for both qualitative and quantitative assessments. mdpi.com This method demonstrates good linearity, accuracy, and precision, making it reliable for quantifying multiple analytes simultaneously. mdpi.com

| Technique | Type | Application in this compound / Flavonoid Research | Reference(s) |

| Thin Layer Chromatography (TLC) | Qualitative | Preliminary screening of Artocarpus extracts for flavonoids. | nih.gov |

| HPLC-DAD | Quantitative | Determination of purity and concentration of isolated flavonoids. | mdpi.com |

| UPLC-Q-TOF-MS/MS | Qualitative | Rapid identification and structural characterization of prenylated flavonoids in extracts. | mdpi.com |

| HPLC-LTQ-Orbitrap MS | Qualitative & Quantitative | Comprehensive identification and validated quantification of major constituents in complex samples. | mdpi.com |

Advanced Mass Spectrometry (MS) Applications in Identification and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its analogues. The initial discovery of this compound utilized Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFABMS) to determine its molecular formula and structure. acs.org

In a comprehensive study, this compound was identified in the roots of Artocarpus heterophyllus with a retention time of 10.92 minutes. The analysis provided high-accuracy mass data, as detailed in the table below. mdpi.com

| Compound | Retention Time (min) | Molecular Formula | [M-H]⁻ (m/z) Observed | Error (ppm) | Key Fragment Ions (m/z) | Fragment Assignment |

| This compound | 10.92 | C₂₆H₂₈O₈ | 467.17322 | 4.4 | 261.0758 | [M – H − ¹,⁴A]⁻ |

| 451.1399 | [M – H − CH₄]⁻ |

Data sourced from Ye et al., 2019. mdpi.com

Fragmentation Rules and Pathways for Prenylated Flavonoids

The structural diversity of prenylated flavonoids (PFs) leads to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which are crucial for their identification. Research has systematically investigated these fragmentation behaviors by grouping PFs based on the position and form of their prenyl substitutions. researchgate.netnih.govnih.gov

Group A (Free 6- or 8-prenylated flavones): These compounds primarily show fragmentation through the ortho effect and retro-Diels-Alder (RDA) reactions. Common neutral losses include C₄H₁₀, CO, and CO₂. nih.govnih.gov

Group B (Free 8-geranyl substituted flavones): Unlike Group A, these compounds readily lose a C₆H₁₂ moiety. nih.govnih.gov

Group C (Free 3-prenylated substituted flavones): This group is characterized by distinct ¹,⁴A⁻ and ¹,⁴B⁻ cleavages of the C ring. nih.govnih.gov this compound falls into a category that exhibits this type of C-ring cleavage. mdpi.com

Group D (3-partial heterocyclization-prenoid substituted flavones): The diagnostic fragmentation for this group involves a clear RDA cleavage of the C ring and the sequential loss of CH₃ and H₂O. nih.govzendy.io

Group E (Dihydrobenzoxanthone derivatives): These compounds are characterized by the successive loss of CO or CO₂, ·CH₃, and CH₄. nih.govzendy.io

The retro-Diels-Alder (RDA) mechanism, a pericyclic reaction fragmenting a six-membered ring, is a common pathway for the C-ring of flavonoids. rsc.org Additionally, the elimination of the prenyl side chain itself can occur through retro-ene reactions. rsc.org These established fragmentation rules provide a valuable guide for the structural characterization of PFs in various plant extracts. nih.govzendy.io

UPLC-Q-TOF-MS and Linear Trap Quadrupole Orbitrap Mass Spectrometry

The combination of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Linear Trap Quadrupole Orbitrap Mass Spectrometry (LTQ-Orbitrap-MS) is a leading-edge approach for analyzing complex natural product extracts. researchgate.netdntb.gov.ua This hybrid method was successfully used to analyze PFs from Artocarpus heterophyllus, leading to the identification of 47 different compounds, including this compound. mdpi.comnih.gov

UPLC provides rapid and high-resolution separation of compounds. waters.com In the analysis of Artocarpus extracts, chromatographic separation was performed on an ACQUITY UPLC® BEH C18 column using a gradient elution of water and methanol (B129727). mdpi.com

The separated compounds are then analyzed by the mass spectrometers. Q-TOF-MS provides accurate mass measurements for determining elemental composition, while the LTQ-Orbitrap-MS offers multi-stage fragmentation (MSⁿ), yielding a wealth of structural information. mdpi.comresearchgate.netnih.gov This combined data acquisition strategy allows for confident identification of compounds, even when they are present at low abundance or when reference standards are not available. mdpi.comresearchgate.net

Chromatographic Fingerprinting and Profiling in Research Contexts

Chromatographic fingerprinting is a powerful quality control tool for herbal medicines, providing a characteristic profile of the chemical constituents. phcogj.commdpi.com This technique is essential for the authentication and identification of plant extracts, as it can ensure consistency even if the absolute concentrations of active components vary between batches. phcogj.com

For the Artocarpus genus, High-Performance Thin-Layer Chromatography (HPTLC) has been employed to generate fingerprints and quantify specific active triterpenoidal constituents. brieflands.com For a more detailed profile, the total ion chromatogram (TIC) generated from a UPLC-Q-TOF-MS/MS analysis serves as a high-resolution fingerprint. The TIC of an A. heterophyllus root extract, for example, displays a complex profile of peaks, each corresponding to a different compound. mdpi.com By analyzing the mass and fragmentation data of each peak and comparing them to established fragmentation rules and literature, researchers can create a comprehensive chemical profile of the extract and identify its components, such as this compound. mdpi.com

Spectroscopic Techniques for Purity Assessment in Research

Ensuring the purity of isolated compounds is a critical step in phytochemical research. For this compound and related flavonoids, purity is typically assessed using a combination of chromatographic and spectroscopic methods.

A primary method for purity determination is High-Performance Liquid Chromatography (HPLC) coupled with a spectroscopic detector, such as a Diode Array Detector (DAD). mdpi.com In studies on prenylated flavonoids from Artocarpus, the purity of isolated reference compounds was confirmed to be over 98% by normalizing the peak area in the HPLC-DAD chromatogram. mdpi.com The purity of other related flavonoids like cycloartocarpin and artocarpin (B207796) has also been analyzed by HPLC. tandfonline.com

In addition to chromatography, the melting point of a crystalline solid can serve as a simple indicator of purity. psu.edu Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), while primarily used for structural elucidation, also serves as a purity check. acs.org A clean spectrum with sharp signals and the absence of significant impurity peaks is indicative of a pure compound.

Future Research Directions and Translational Potential Non Clinical

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, where phenylalanine is converted into 4-coumaroyl-CoA. semanticscholar.orgfrontiersin.org This precursor then enters the specific flavonoid pathway, initiated by chalcone (B49325) synthase (CHS). semanticscholar.orghebmu.edu.cn However, the precise enzymatic steps that lead to the unique structure of artoindonesianin B, particularly the introduction of its prenyl groups and the formation of the hydroperoxide, remain uncharacterized.

Future research should focus on the isolation and characterization of the specific enzymes from Artocarpus champeden responsible for its synthesis. Key research objectives include:

Identification of Prenyltransferases: The prenylation of the flavonoid skeleton is a critical step. Identifying the specific prenyltransferase (PT) enzymes that catalyze the attachment of dimethylallyl pyrophosphate (DMAPP) to the flavone (B191248) backbone is a primary goal. Gene mining in the Artocarpus champeden genome or transcriptome, using known PT sequences as queries, could identify candidate genes.

Characterization of Cytochrome P450s and Oxidoreductases: The formation of the hydroperoxy group and other hydroxylations on the molecule are likely catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. Functional characterization of these enzymes is necessary to understand the complete biosynthetic sequence.

Pathway Reconstruction: Once the relevant genes (e.g., CHS, chalcone isomerase (CHI), P450s, PTs) are identified, the entire biosynthetic pathway of this compound can be reconstituted in a heterologous host, such as yeast or E. coli. This would confirm the function of each enzyme and provide a platform for the sustainable production of the compound and its precursors. nih.gov

Understanding these genetic and enzymatic pathways is fundamental for metabolic engineering efforts aimed at producing this compound and novel analogs in controlled biotechnological systems.

Development of Chemoenzymatic Synthetic Strategies

Future research in this area should aim to develop a convergent and efficient chemoenzymatic route to this compound and its derivatives.

Enzymatic Macrocyclization and Modification: Thioesterase (TE) domains are known to play a role in the macrocyclization of natural products. beilstein-journals.org While this compound is not a macrolide, the principle of using enzymes for key bond-forming or modification steps is applicable. The development of a strategy could involve the chemical synthesis of a simplified flavonoid or chalcone precursor.

Biocatalytic Prenylation: The previously identified and characterized prenyltransferases (from Section 8.1) could be employed as biocatalysts to perform regioselective and stereoselective prenylation on a chemically synthesized flavone core. This avoids the use of harsh reagents and protects group manipulations common in traditional organic synthesis. tandfonline.com

Engineered Enzymes: Protein engineering and directed evolution could be used to alter the substrate specificity or catalytic activity of known flavonoid-modifying enzymes. nih.gov This could enable the creation of biocatalysts that perform desired transformations not seen in nature, facilitating the synthesis of a diverse range of analogs. A key advantage of this approach is the potential for creating enantiomerically pure compounds through dynamic kinetic resolution. mdpi.com

A successful chemoenzymatic strategy would not only provide reliable access to this compound for further biological testing but also enable the rapid generation of a library of analogs.

Discovery of New Molecular Targets and Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against murine leukemia (P-388) cells. nih.govacs.org However, its precise molecular targets and the signaling pathways it modulates are largely unknown. Identifying these targets is crucial to understanding its mechanism of action.

In Silico and In Vitro Target Validation: An initial in silico study investigated the interaction of several prenylated flavonoids, including this compound, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis. undip.ac.id While this compound showed a modest docking score compared to other compounds in the study, this provides a testable hypothesis. Future work must involve in vitro kinase assays to determine if this compound directly inhibits VEGFR2 or other kinases.

| Compound | Docking Score (kcal/mol) with VEGFR2 (3WZE) |

| This compound | -2.78 |

| Cycloartocarpesin | -8.49 |

| Cudraflavone A | -6.90 |

| Artocarpin (B207796) | -6.69 |

| Lenvatinib (Control) | - |

| Data sourced from an in silico docking study. undip.ac.id |

Pathway Analysis: Many cytotoxic flavonoids exert their effects by modulating key signaling pathways involved in cell survival, apoptosis, and proliferation, such as the PI3K/AKT/NF-κB or MAPK pathways. researchgate.netresearchgate.net Cell-based assays using Western blotting, qPCR, and reporter gene assays should be employed to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins within these cascades (e.g., Akt, p38, ERK, NF-κB).

Apoptosis Induction Mechanism: Research should investigate whether the cytotoxicity of this compound is mediated by the induction of apoptosis. This can be assessed by measuring markers such as caspase activation, PARP cleavage, and phosphatidylserine (B164497) externalization. researchgate.net Examining its influence on the expression of pro- and anti-apoptotic proteins of the Bcl-2 family would further clarify its mechanism.

Design and Synthesis of Enhanced Bioactive Analogs

The natural structure of this compound serves as a scaffold that can be chemically modified to create analogs with potentially enhanced potency, selectivity, or improved physicochemical properties. Structure-activity relationship (SAR) studies are essential in this endeavor.

Modification of Prenyl Groups: The size, position, and saturation of the prenyl side chains can significantly impact biological activity. A library of analogs could be synthesized with varied prenyl groups (e.g., geranyl groups) or with these groups cyclized to form additional rings, a common structural motif in related Artocarpus flavonoids.

Alteration of the Flavone Core: The hydroxylation pattern on the A and B rings of the flavone is a key determinant of activity for many flavonoids. Analogs could be synthesized where hydroxyl groups are added, removed, or methoxylated to probe their importance for target binding. The synthesis of prenyl ether and acetate (B1210297) derivatives has been shown to enhance the bioactivity of other flavonoids. tandfonline.com

Modification of the Hydroperoxide Moiety: The hydroperoxide group is a relatively unusual feature and a potential site of reactivity. Analogs where this group is reduced to an alcohol or replaced with other functional groups could reveal its role in the compound's cytotoxicity and stability.

Each synthesized analog would be subjected to biological screening to build a comprehensive SAR profile, guiding the design of next-generation compounds with superior activity.

Applications in Chemical Biology and Probe Development

Beyond its potential as a therapeutic lead, this compound can be developed into a chemical probe to explore complex biological systems. researchgate.net Chemical probes are powerful tools for target identification and validation. mdpi.com

Synthesis of an Affinity-Based Probe: A key future direction is the design and synthesis of a tagged version of this compound. This would involve introducing a linker at a position on the molecule that does not disrupt its biological activity, which would be determined through the SAR studies mentioned previously. A reporter tag, such as biotin (B1667282), would be attached to this linker. mdpi.com

Target Identification via "Pull-Down" Assays: The biotinylated this compound probe could be incubated with cell lysates. The probe and any bound proteins would then be captured ("pulled down") using streptavidin-coated beads. The captured proteins can be identified using mass spectrometry, revealing the direct molecular targets of this compound within the proteome. mdpi.com

Development of Imaging Probes: Alternatively, attaching a fluorescent dye instead of biotin would create an imaging probe. This would allow for the visualization of the subcellular localization of this compound in living cells using fluorescence microscopy, providing insights into its site of action.

The development of such probes would represent a significant step towards definitively identifying the molecular basis for the bioactivity of this compound and uncovering new biological pathways.

Q & A

Q. What chromatographic and spectrometric techniques are essential for isolating and identifying Artoindonesianin B in plant extracts?

- Methodological Answer : this compound can be isolated using reverse-phase high-performance liquid chromatography (HPLC) with retention time (RT) monitoring, as demonstrated in studies on related prenylated flavonoids (e.g., RT = 29.45–36.01 min for similar compounds) . Structural identification requires tandem mass spectrometry (MS/MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, to analyze [M - H]⁻ ions (e.g., m/z 487.21308) and fragmentation patterns (e.g., loss of C₇H₆O₂ or CO groups) .

Q. How can researchers ensure the purity of this compound during extraction?

- Methodological Answer : Combine preparative HPLC with nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, provide high-resolution MS data (Δppm < 1.0) and ¹H/¹³C NMR spectra to confirm purity and structural integrity. For known compounds, cross-validate with literature-reported spectral data .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls across studies.

Validate mechanisms : Employ molecular docking or CRISPR-Cas9 gene editing to confirm target interactions (e.g., inhibition of NF-κB).

Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables such as compound concentration and solvent systems .

Q. How can researchers design reproducible synthesis protocols for this compound derivatives?

- Methodological Answer :

- Step 1 : Optimize prenylation reactions using in silico tools (e.g., density functional theory (DFT) to predict regioselectivity).